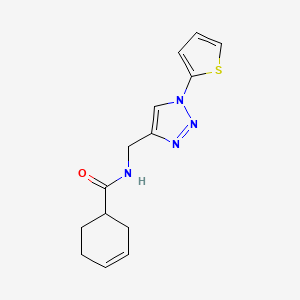

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide

Description

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is a synthetic organic compound featuring a 1,2,3-triazole core linked to a thiophene moiety via a methyl group and conjugated with a cyclohex-3-enecarboxamide substituent. The triazole ring is a hallmark of click chemistry-derived molecules, while the thiophene and cyclohexene groups contribute to its electronic and steric properties.

Properties

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(11-5-2-1-3-6-11)15-9-12-10-18(17-16-12)13-7-4-8-20-13/h1-2,4,7-8,10-11H,3,5-6,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFIMSTVUHFFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the Cyclohexene Carboxamide Group: This step involves the reaction of a cyclohexene derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Antimicrobial Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | >64 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria while showing variable efficacy against Gram-negative strains.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in these cell lines highlights its potential as a therapeutic agent in oncology.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | [Source] |

| MCF7 (breast cancer) | 15.0 | [Source] |

| PC3 (prostate cancer) | 10.0 | [Source] |

The data indicates that the compound effectively targets multiple cancer types, suggesting broad applicability in cancer treatment strategies.

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors that modulate cellular signaling.

Biochemical Pathways:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

- Modulation of inflammatory responses.

Structure–Activity Relationship (SAR)

Recent studies have explored the SAR of triazole derivatives to enhance their biological activity. Modifications to the thiophene ring have been shown to significantly influence both antimicrobial potency and anticancer efficacy.

"The introduction of electron-withdrawing groups on the thiophene moiety improved the antibacterial activity against resistant strains."

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its hybrid structure combining a triazole, thiophene, and cyclohexene carboxamide. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Thiophene vs.

- Cyclohexene vs. Saturated/Alkyl Chains: The cyclohexene ring introduces rigidity and conformational constraints compared to the extended aminoethyl chain in ’s analog, which could improve binding specificity but reduce solubility .

- Triazole Core Variations: The 1,2,3-triazole in the target compound differs from the 1,2,4-triazole-thione in , altering hydrogen-bonding capabilities and redox properties .

Physicochemical and Crystallographic Properties

While crystallographic data for the target compound is unavailable, and provide insights into analogous systems:

- Hydrogen Bonding: ’s triazole-thione forms N–H···S and O–H···S bonds, creating supramolecular assemblies. The target compound’s carboxamide and triazole may similarly engage in N–H···O/N interactions, influencing solubility and crystal packing .

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The incorporation of the thiophene and triazole moieties contributes to its pharmacological properties, making it a candidate for further investigation.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄OS |

| Molecular Weight | 286.38 g/mol |

| CAS Number | 2176338-54-6 |

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines. In particular, derivatives of 1,2,3-triazole have been reported to inhibit the growth of hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values ranging from 4.37 μM to 8.03 μM .

The mechanism of action is believed to involve the inhibition of DNA and RNA synthesis, which is crucial in cancer cell proliferation. The presence of the thiophene ring enhances the interaction with biological targets such as cyclin-dependent kinases (CDK), which play a pivotal role in cell cycle regulation .

Antimicrobial Activity

Compounds containing triazole and thiophene moieties have also been investigated for their antimicrobial properties. For example, molecular docking studies indicate that certain triazole derivatives possess high affinity for DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests that this compound may exhibit similar antimicrobial effects.

Case Studies

- In Vitro Studies : A study focusing on synthetic analogs of triazole compounds revealed that several derivatives exhibited promising cytotoxic effects against HepG-2 and A-549 cell lines. The binding energy calculations from molecular docking studies supported these findings, indicating effective interactions with key proteins involved in tumorigenesis .

- Mechanistic Insights : The biological activity of thiophene-linked triazoles has been attributed to their ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. This inhibition leads to reduced proliferation rates in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.